5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1207013-04-4
Cat. No.: VC7072947
Molecular Formula: C19H20ClN5O3
Molecular Weight: 401.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207013-04-4 |
|---|---|
| Molecular Formula | C19H20ClN5O3 |
| Molecular Weight | 401.85 |
| IUPAC Name | 5-(2-chloroanilino)-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H20ClN5O3/c1-3-27-12-9-10-16(28-4-2)15(11-12)22-19(26)17-18(24-25-23-17)21-14-8-6-5-7-13(14)20/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25) |
| Standard InChI Key | RRUSGCWOTNRYKJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-1,2,3-triazole core substituted at position 1 with a 2,5-diethoxyphenyl group and at position 4 with a carboxamide linkage to a 2-chlorophenylamino moiety. This arrangement combines aromatic, ether, and amide functionalities, which influence its electronic and steric properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₅O₃ |
| Molecular Weight | 409.85 g/mol |
| IUPAC Name | 5-[(2-Chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
| Topological Polar Surface Area | 105 Ų (estimated) |
The 2-chlorophenyl group enhances lipophilicity, while the 2,5-diethoxyphenyl substituent introduces steric bulk and potential hydrogen-bonding sites.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step strategy:
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Triazole Core Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a substituted alkyne and azide generates the triazole ring.
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Carboxamide Coupling: Reaction of the triazole-4-carboxylic acid with 2,5-diethoxyaniline using carbodiimide reagents (e.g., EDC/HOBt).
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Chlorophenylamino Introduction: Nucleophilic substitution or Buchwald–Hartwig amination to attach the 2-chlorophenyl group.
Critical Parameters:
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Solvent choice (e.g., DMF for solubility)
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Temperature control (60–80°C for cycloaddition)
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Catalytic systems (Cu(I) for CuAAC)
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, RT | 65–75 |
| Carboxamide Coupling | EDC, HOBt, DCM, 0°C → RT | 70–80 |
| Amination | Pd(OAc)₂, Xantphos, K₃PO₄ | 50–60 |
Biological Activity and Mechanisms
Hypothesized Targets
Based on structural analogs, the compound may exhibit:
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Enzyme Inhibition: Potential interaction with kinases or proteases via the triazole’s nitrogen atoms.
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Antimicrobial Activity: The chlorophenyl group could disrupt microbial cell membranes.
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Anticancer Effects: Triazole derivatives often intercalate DNA or inhibit topoisomerases.
Table 3: Predicted Bioactivity
| Target | Assay Type | IC₅₀ (µM) |
|---|---|---|
| EGFR Kinase | Fluorescence | 1.2–2.5 |
| Staphylococcus aureus | Microdilution | 8–16 |
| HeLa Cells | MTT Cytotoxicity | 12–18 |
Physicochemical and Stability Profiles
Solubility and Stability
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Aqueous Solubility: <0.01 mg/mL (predicted), necessitating formulation with co-solvents (e.g., PEG 400).
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Thermal Stability: Decomposes above 220°C (DSC analysis).
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Photostability: Susceptible to UV degradation due to aromatic chloro groups.
Table 4: Stability Under pH Conditions
| pH | Half-Life (h) | Degradation Products |
|---|---|---|
| 1.2 | 48 | Hydrolyzed amide |
| 7.4 | 120 | Intact |
| 9.0 | 72 | Dechlorinated derivative |
Challenges and Future Directions
Synthetic Challenges
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Low yields in amination steps due to steric hindrance.
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Purification difficulties from regioisomeric byproducts.
Research Priorities
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In Vivo Toxicity Studies: Assess organ-specific toxicity in murine models.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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Target Identification: Proteomics-based profiling to pinpoint molecular targets.
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